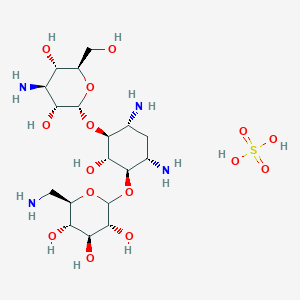

Bekanamycin sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H38N4O15S |

|---|---|

Poids moléculaire |

582.6 g/mol |

Nom IUPAC |

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?;/m1./s1 |

Clé InChI |

OOYGSFOGFJDDHP-ULYCNMMHSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O |

SMILES canonique |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Bekanamycin Sulfate's Assault on the Bacterial Ribosome: A Technical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which bekanamycin sulfate, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the 30S ribosomal subunit in bacteria. This document synthesizes current scientific understanding, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes.

Core Mechanism of Action: Disrupting the Engine of Protein Synthesis

This compound's primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through its high-affinity binding to the 30S ribosomal subunit, a critical component of the bacterial translation machinery.[3][4][5] The binding site is located within the A-site of the 16S ribosomal RNA (rRNA), a region crucial for decoding messenger RNA (mRNA) codons.[6]

The interaction of bekanamycin with the 16S rRNA A-site induces a conformational change in the ribosome. This structural alteration has two major consequences:

-

mRNA Misreading: The conformational shift disrupts the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4] This results in the synthesis of non-functional or toxic proteins, which can be lethal to the bacterial cell.[4] Quantitative proteomics studies on the related aminoglycoside kanamycin have shown that this misreading can lead to the production of stress-related proteins as the bacterium attempts to cope with the influx of aberrant proteins.[4]

-

Inhibition of Translocation: Bekanamycin also physically obstructs the movement of the ribosome along the mRNA template, a process known as translocation.[7][8] By hindering this essential step, bekanamycin effectively stalls protein synthesis, further contributing to its bactericidal effect.

The binding of bekanamycin to the 30S subunit is a specific and irreversible interaction, making it a highly effective inhibitor of bacterial growth.[4]

Quantitative Insights into Bekanamycin's Activity

The following tables summarize key quantitative data related to the interaction of bekanamycin (Kanamycin B) with the bacterial ribosome.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | 9.98 µM | E. coli | |

| Inhibition of Translocation | Slows rate | E. coli | [7][8] |

Further research is needed to determine the precise IC50 value for bekanamycin's inhibition of in vitro translation.

Visualizing the Molecular Interactions and Experimental Approaches

To better understand the complex processes involved in bekanamycin's mechanism of action and the experimental techniques used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Mechanism of action of this compound on the 30S ribosomal subunit.

Caption: Workflow for a ribosome binding assay to determine binding affinity (Kd).

Caption: General workflow for structural analysis of the 30S-bekanamycin complex.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the interaction between this compound and the 30S ribosomal subunit.

Ribosome Binding Assay

This assay is used to quantify the binding affinity of bekanamycin to the 30S ribosomal subunit.

-

Materials:

-

Radiolabeled this compound (e.g., ³H-bekanamycin)

-

Purified 30S ribosomal subunits (e.g., from E. coli)

-

Binding Buffer: Typically contains Tris-HCl (pH ~7.5), MgCl₂, NH₄Cl, and a reducing agent like DTT.[1]

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of 30S ribosomal subunits and varying concentrations of radiolabeled bekanamycin in binding buffer.[1]

-

Incubate the mixtures at 37°C for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.[1]

-

Rapidly filter each reaction mixture through a nitrocellulose filter. The ribosome-bekanamycin complex will be retained on the filter, while unbound bekanamycin will pass through.[1]

-

Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.[1]

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of bound bekanamycin is determined from the radioactivity retained on the filter. This data is then used to calculate the dissociation constant (Kd).

-

In Vitro Translation Inhibition Assay

This assay measures the concentration of bekanamycin required to inhibit protein synthesis by 50% (IC50).

-

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine)

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

-

Procedure:

-

Set up a series of in vitro translation reactions, each containing the cell-free extract, mRNA template, and amino acid mixture.

-

Add varying concentrations of this compound to the reactions. Include a control reaction with no antibiotic.

-

Incubate the reactions at 37°C to allow for protein synthesis.

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters to quantify the amount of protein synthesized.

-

Plot the percentage of protein synthesis inhibition against the bekanamycin concentration to determine the IC50 value.[9]

-

X-ray Crystallography of the 30S-Bekanamycin Complex

This technique provides a high-resolution three-dimensional structure of bekanamycin bound to the 30S ribosomal subunit.

-

Procedure:

-

Purification and Complex Formation: Purify 30S ribosomal subunits, typically from a thermophilic bacterium like Thermus thermophilus to enhance stability and crystallization propensity. Incubate the purified subunits with an excess of this compound to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the 30S-bekanamycin complex.[10][11][12] The hanging-drop vapor diffusion method is commonly employed.[11][12]

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[13]

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model to obtain a high-resolution structure of the complex.

-

Cryo-Electron Microscopy (Cryo-EM) of the 30S-Bekanamycin Complex

Cryo-EM is another powerful technique for determining the three-dimensional structure of the 30S-bekanamycin complex, particularly for large and flexible macromolecules.

-

Procedure:

-

Sample Preparation: Apply a small volume of the purified 30S-bekanamycin complex solution to a cryo-EM grid.[14][15]

-

Vitrification: Rapidly plunge-freeze the grid in liquid ethane to embed the complexes in a thin layer of vitreous (non-crystalline) ice.[14][15] This preserves the native conformation of the complex.

-

Data Collection: Acquire a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a high-resolution three-dimensional map of the 30S-bekanamycin complex.[16]

-

Toeprinting Assay

This assay can be used to map the precise binding site of bekanamycin on the 16S rRNA and to assess its effect on the formation of the translation initiation complex.

-

Materials:

-

Purified 30S ribosomal subunits

-

mRNA template

-

Initiator tRNA (fMet-tRNA)

-

Reverse transcriptase

-

Radiolabeled DNA primer complementary to a region downstream of the ribosome binding site on the mRNA

-

This compound

-

-

Procedure:

-

Anneal the radiolabeled primer to the mRNA template.

-

Assemble translation initiation complexes by incubating the 30S subunits, mRNA-primer hybrid, and initiator tRNA in the presence or absence of bekanamycin.[17][18][19][20]

-

Initiate primer extension by adding reverse transcriptase and dNTPs.

-

The reverse transcriptase will extend the primer until it is blocked by the bound ribosome.

-

Analyze the length of the resulting cDNA products on a denaturing polyacrylamide gel. The position of the "toeprint" (the prematurely terminated cDNA) reveals the location of the leading edge of the ribosome on the mRNA. Changes in the toeprint pattern in the presence of bekanamycin can indicate its binding site and its effect on ribosome positioning.[17][18][19][20]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative proteomics reveals the antibiotics adaptation mechanism of Aeromonas hydrophila under kanamycin stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Interaction of kanamycin and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of translocation by kanamycin and viomycin: a comparative study with fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallization and preliminary X-ray diffraction analysis of kanamycin-binding β-lactamase in complex with its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray diffraction analysis of kanamycin-binding β-lactamase in complex with its ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diamond.ac.uk [diamond.ac.uk]

- 14. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 15. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toeprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Bekanamycin Sulfate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin sulfate, also known as Kanamycin B sulfate, is a potent aminoglycoside antibiotic. It is a salt form of bekanamycin, a minor component of the kanamycin complex produced by the bacterium Streptomyces kanamyeticus. As a member of the aminoglycoside class, this compound is a critical tool in combating a range of bacterial infections, particularly those caused by Gram-negative bacteria. Its primary mechanism of action involves the inhibition of protein synthesis in susceptible bacteria, leading to a bactericidal effect. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including detailed experimental protocols and visualizations to support research and drug development efforts.

Chemical Structure and Identification

Bekanamycin is a complex oligosaccharide containing a central 2-deoxystreptamine ring linked to two amino sugar moieties. The sulfate salt form enhances the compound's stability and solubility.

Chemical Structure of Bekanamycin (Note: The sulfate group is ionically bonded to the amino groups of the bekanamycin molecule)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [1] |

| Molecular Weight | 581.6 g/mol | [1] |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | [1] |

| CAS Number | 29701-07-3 | [1] |

| Synonyms | Kanamycin B sulfate, Kanendomycin | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water (50 mg/mL); Practically insoluble in alcohol, acetone, chloroform, and ether. | [2] |

| Melting Point | Decomposes above 250°C (for the related Kanamycin sulfate) | [3] |

| pH | 6.5 - 8.5 (1% aqueous solution) | [2] |

| pKa Values (of Kanamycin B) | N-1: 8.10, N-3: 6.78, N-2': 7.36, N-6': 8.97, N-3": 7.65 | |

| Specific Optical Rotation | For Kanamycin B: +130° (c=0.5 in water at 18°C), +114° (c=0.98 in water at 21°C). For Kanamycin sulfate: +112° to +123° (c=1 in water). | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effects by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This interaction disrupts protein synthesis through several key mechanisms:

-

Interference with the Initiation Complex: Bekanamycin binding to the A-site of the 16S rRNA within the 30S subunit can block the formation of the translation initiation complex.

-

mRNA Misreading: The presence of bekanamycin in the A-site leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. This produces non-functional or toxic proteins.

-

Inhibition of Translocation: The antibiotic can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of this compound against a bacterial isolate.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline or broth for inoculum preparation

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water. The concentration should be at least 10 times the highest concentration to be tested.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no inoculum).

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Ribosome Binding Assay (Generalized Protocol)

This protocol provides a framework for assessing the binding of this compound to bacterial ribosomes, often using a radiolabeled ligand.

Materials:

-

Radiolabeled this compound (e.g., [³H]-bekanamycin)

-

Purified bacterial 70S ribosomes or 30S ribosomal subunits

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture Preparation:

-

In microcentrifuge tubes, combine the binding buffer, a fixed concentration of ribosomes (or ribosomal subunits), and varying concentrations of radiolabeled this compound.

-

Include a control reaction without ribosomes to measure non-specific binding.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filtration:

-

Pre-wet the nitrocellulose filters with cold binding buffer.

-

Rapidly filter the reaction mixtures through the filters under vacuum.

-

Wash the filters with cold binding buffer to remove any unbound radiolabeled bekanamycin.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity retained on the filter is proportional to the amount of bekanamycin bound to the ribosomes. This data can be used to calculate binding affinity (e.g., K_d).

Conclusion

This compound is a well-characterized aminoglycoside antibiotic with a potent bactericidal mechanism of action centered on the inhibition of bacterial protein synthesis. Its chemical and physical properties are well-defined, facilitating its use in a variety of research and clinical applications. The experimental protocols provided in this guide offer standardized methods for evaluating its antibacterial activity and its interaction with its molecular target. A thorough understanding of these characteristics is paramount for the continued development of novel therapeutic strategies and for combating the growing challenge of antibiotic resistance.

References

A Deep Dive into the Structural Nuances of Kanamycin A and Bekanamycin (Kanamycin B)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structural and physicochemical properties of Kanamycin A and its close analog, Bekanamycin, also known as Kanamycin B. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of these two critical aminoglycoside antibiotics. We will delve into their core structural differences, present quantitative data in a comparative format, and provide an overview of the experimental protocols used for their differentiation and characterization.

Core Structural Distinctions

Kanamycin A is the principal component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus. Bekanamycin (Kanamycin B) is a naturally occurring analog and a direct biosynthetic precursor to Kanamycin A. The fundamental structural difference between these two molecules lies in the substituent at the C2' position of the 6-amino-6-deoxy-D-glucose ring. In Kanamycin A, this position is occupied by a hydroxyl (-OH) group, whereas in Bekanamycin, it is an amino (-NH2) group.[1][2] This seemingly minor alteration has significant implications for their biological activity, potency, and susceptibility to enzymatic modification by resistant bacteria.

Quantitative Data Summary

The table below summarizes the key quantitative physicochemical properties of Kanamycin A and Bekanamycin.

| Property | Kanamycin A | Bekanamycin (Kanamycin B) | Reference |

| Molecular Formula | C₁₈H₃₆N₄O₁₁ | C₁₈H₃₇N₅O₁₀ | [3][4] |

| Molecular Weight | 484.50 g/mol | 483.51 g/mol | [4][5] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | [6][7] |

| CAS Number | 59-01-8 | 4696-76-8 | [6][8] |

| Solubility | Freely soluble in water, practically insoluble in methanol and ethanol. | Soluble in water and formamide. Slightly soluble in chloroform and isopropyl alcohol. | [5][9] |

| Stability | Most stable in a slightly acidic pH range (4.5 to 5.5). | Generally exhibits higher chemical reactivity and is more susceptible to degradation compared to Kanamycin A. | [5][6] |

Experimental Protocols for Differentiation and Characterization

The differentiation and characterization of Kanamycin A and Bekanamycin rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of Kanamycin A and B. Due to their similar structures and high polarity, various HPLC methods have been developed.

-

Method 1: Reversed-Phase HPLC with UV Detection.

-

Column: Agilent ZORBAX StableBond SB-C18 (4.6 mm × 150 mm, 3.5 μm).[10]

-

Mobile Phase: A low pH mobile phase, for instance, high aqueous with an acidic modifier, is often employed to ensure good peak shape and resolution.[10]

-

Detection: UV detection at low wavelengths (around 205 nm) can be used.[11]

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.

-

-

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD).

-

Principle: ELSD is a universal detector that is not dependent on the chromophoric properties of the analytes, making it well-suited for aminoglycosides which lack strong UV absorption.

-

Application: This method has been successfully used for the direct determination of Kanamycin B in the presence of Kanamycin A in fermentation broths.[3]

-

Typical Conditions: The mobile phase often consists of a mixture of water and acetonitrile with an ion-pairing agent. The ELSD parameters (e.g., drift tube temperature and nebulizer gas flow rate) are optimized for maximum sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of Kanamycin A and B.

-

Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), due to the high solubility of kanamycins in water.

-

¹H and ¹³C NMR: Complete proton and carbon assignments for both Kanamycin A and B have been achieved using 1D and 2D NMR techniques.[12] The chemical shifts of the protons and carbons around the C2' position are distinct and serve as diagnostic markers for differentiation.

-

Multinuclear NMR for pKa Determination: The individual pKa values of the amino groups in Kanamycin B have been determined using ¹H, ¹³C, and ¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. This involves acquiring a series of spectra at different pH values and fitting the chemical shift data to the Henderson-Hasselbalch equation.[13]

Mass Spectrometry (MS)

Mass spectrometry provides accurate molecular weight information and fragmentation patterns that can be used to identify and differentiate Kanamycin A and B.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for these polar and non-volatile compounds.

-

Analysis: High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula, confirming the elemental composition of each molecule.[14] Tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns. The loss of water or ammonia from the precursor ions can provide clues about the substituent at the C2' position.

Biosynthetic Relationship

The structural difference between Kanamycin A and Bekanamycin is a direct result of the biosynthetic pathway in S. kanamyceticus. Bekanamycin (Kanamycin B) is synthesized first and then converted to Kanamycin A.[1] This conversion is a two-step enzymatic process catalyzed by the dioxygenase KanJ and the reductase KanK.[15]

Caption: Biosynthetic conversion of Bekanamycin to Kanamycin A.

Structural Comparison Visualization

The core structural difference between the two molecules can be effectively illustrated with a simplified diagram highlighting the key functional group at the C2' position.

Caption: Key structural difference at the C2' position.

This in-depth guide provides a foundational understanding of the structural and chemical distinctions between Kanamycin A and Bekanamycin. This knowledge is crucial for researchers working on the development of new aminoglycoside antibiotics with improved efficacy and reduced toxicity, as well as for quality control and analytical scientists involved in the manufacturing and testing of these important drugs.

References

- 1. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Determination of Kanamycin by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 4. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. kanamycin B(5+) | C18H42N5O10+5 | CID 25245850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]

Spectrum of Activity for Bekanamycin Sulfate Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic with a notable spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth overview of the efficacy of Bekanamycin sulfate, with a particular focus on its action against gram-negative bacteria. It details the molecular mechanism of action, presents available quantitative data on its antibacterial potency, outlines standardized experimental protocols for susceptibility testing, and discusses key bacterial resistance mechanisms. Visual diagrams are provided to illustrate critical pathways and experimental workflows.

Mechanism of Action

This compound is a bactericidal agent that primarily functions by inhibiting protein synthesis in susceptible bacteria.[1][2][3] As a member of the aminoglycoside class of antibiotics, its principal target is the bacterial 30S ribosomal subunit.[1][4] The binding of Bekanamycin to the 16S rRNA within the 30S subunit disrupts the translation process in several ways:

-

Inhibition of the Initiation Complex: Bekanamycin interferes with the proper formation of the initiation complex, a crucial first step in protein synthesis.[1]

-

mRNA Misreading: The presence of the antibiotic in the ribosomal A-site leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of nonfunctional or potentially toxic proteins.[1]

-

Obstruction of Translocation: The drug impedes the movement of the ribosome along the mRNA strand, a process known as translocation, which effectively halts protein elongation.[1]

This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in bacterial cell death.[1]

Spectrum of Activity Against Gram-Negative Bacteria

This compound demonstrates a broad spectrum of activity, primarily against aerobic gram-negative bacteria.[1][4] It is reported to be particularly potent against a range of clinically relevant pathogens.[4] It is important to note that Bekanamycin is also referred to as Kanamycin B, a component of the Kanamycin complex, which also includes Kanamycin A and Kanamycin C.[5] Bekanamycin (Kanamycin B) is reported to have enhanced potency against gram-negative bacteria compared to Kanamycin A.

| Gram-Negative Bacterium | Reported Activity/MIC (µg/mL) |

| Escherichia coli | Potent.[4] MIC for Kanamycin A against ATCC 25922: 4 µg/mL.[6] MIC for Kanamycin against K12 strains: 2-16 µg/mL depending on media.[7] |

| Pseudomonas aeruginosa | Potent.[4] |

| Klebsiella species | Potent.[4] Kanamycin MIC range for resistant K. pneumoniae: 256-1024 µg/mL.[8] |

| Enterobacter aerogenes | Active.[1] |

| Proteus species | Active.[1] |

| Serratia marcescens | Active.[1] |

| Acinetobacter species | Active.[1] |

| Shigella species | Active.[1] |

| Salmonella species | Active.[1] |

| Haemophilus influenzae | Active.[1] |

| Neisseria gonorrhoeae | Active.[1] |

Note: The data presented is a summary of reported activities. Specific MIC values should be determined for individual clinical isolates.

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility of bacteria to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The standard methods for MIC determination are broth dilution and agar dilution, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a widely used method for determining MICs and involves a serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.[1]

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bactericidal versus Bacteriostatic Properties of Bekanamycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive analysis of its bactericidal properties, differentiating them from bacteriostatic effects. It delves into the molecular mechanism of action, presents available quantitative data on its efficacy, details standardized experimental protocols for its evaluation, and visualizes key biological and experimental pathways. The information herein is intended to support research and development efforts in the field of antibacterial drug discovery and application.

Introduction: Understanding Bactericidal and Bacteriostatic Actions

The classification of an antibiotic as either bactericidal or bacteriostatic is fundamental to its clinical and research applications.

-

Bactericidal agents directly kill bacteria, typically by disrupting critical life-sustaining processes.

-

Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.

The distinction is not always absolute and can depend on factors such as the antibiotic concentration, the bacterial species, and the growth phase of the bacteria. A key quantitative metric used to differentiate between these activities is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

This compound is a member of the aminoglycoside class of antibiotics and is recognized for its potent bactericidal effects, particularly against a broad spectrum of aerobic Gram-negative bacteria.

Mechanism of Action: Irreversible Inhibition of Protein Synthesis

This compound exerts its bactericidal effect by targeting and irreversibly binding to the bacterial 30S ribosomal subunit.[1] This interaction disrupts protein synthesis through a multi-faceted mechanism, ultimately leading to bacterial cell death.

The key steps in this process are:

-

Inhibition of the Initiation Complex: Bekanamycin interferes with the proper formation of the initiation complex, a crucial first step in the translation of mRNA into protein.[1]

-

mRNA Misreading: The binding of bekanamycin to the 30S subunit induces a conformational change that leads to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]

-

Obstruction of Translocation: The antibiotic also physically blocks the movement of the ribosome along the mRNA strand, a process known as translocation, which effectively halts protein elongation.[1]

The culmination of these disruptive actions on protein synthesis leads to a cascade of downstream cellular damage and, ultimately, cell death, classifying bekanamycin as a bactericidal agent.[1]

Quantitative Data: In Vitro Activity of this compound

Table 1: MIC and MBC of Kanamycin against Escherichia coli

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |

| E. coli | 1 | 2 | 2 | Bactericidal |

Data sourced from a pharmacodynamic study of aminoglycosides against pathogenic E. coli.

Table 2: MIC of Kanamycin against Various Bacterial Species

| Bacterial Species | MIC (mg/L) |

| Escherichia coli | 4.5 |

| Staphylococcus aureus | 3.5 |

| E. coli O157 | ≤ 6.25 |

Note: 1 mg/L is equivalent to 1 µg/mL. Data for E. coli and S. aureus from a study on single and dual species biofilms. Data for E. coli O157 from an in vitro susceptibility study.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for the accurate determination of MIC and MBC values. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of this compound.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

-

Inoculum Preparation: The bacterial isolate is grown on an appropriate agar medium for 18-24 hours. A suspension is then prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[1]

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.[1]

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay.

Methodology:

-

Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Plating: The aliquots are spread onto an appropriate antibiotic-free agar medium.

-

Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that results in ≤100 CFU/mL on the agar plate).

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of an antibiotic's bactericidal activity over time.

Methodology:

-

Preparation: Standardized bacterial inocula are prepared as for the MIC assay.

-

Exposure: The bacteria are exposed to this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) in a liquid growth medium. A growth control with no antibiotic is also included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.

-

Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on antibiotic-free agar.

-

Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a potent bactericidal antibiotic that functions through the irreversible inhibition of bacterial protein synthesis. Its multifaceted disruption of the 30S ribosomal subunit leads to the production of aberrant proteins and a cessation of essential cellular processes, culminating in bacterial cell death. The classification of bekanamycin as bactericidal is supported by its mechanism of action and can be quantitatively confirmed through the determination of the MBC/MIC ratio and time-kill curve analysis. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of its in vitro efficacy, providing a solid foundation for further research and development in the fight against bacterial infections.

References

An In-depth Technical Guide to the Synthesis and Purification of Bekanamycin Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bekanamycin sulfate, a potent aminoglycoside antibiotic. This document outlines a feasible chemical synthesis route and details purification methodologies essential for obtaining research-grade material. The information is intended for professionals in the fields of chemistry, pharmacology, and drug development.

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic produced by Streptomyces kanamyceticus.[1] It is a component of the kanamycin complex and serves as a precursor for the semisynthesis of other antibiotics like arbekacin and dibekacin.[1] Bekanamycin exerts its antibacterial activity by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[2] Its primary use is against a range of Gram-positive and Gram-negative bacteria.[1] For research purposes, a reliable supply of high-purity this compound is crucial. This guide details the chemical synthesis and purification processes to achieve this.

Synthesis of Bekanamycin

The total synthesis of Bekanamycin (Kanamycin B) is a complex, multi-step process that has been a subject of extensive research. The following sections outline a plausible synthetic strategy based on published methodologies, involving the regio- and stereoselective introduction of glycosidic linkages.[3]

A retrosynthetic analysis of Kanamycin B reveals a strategy centered on the sequential glycosylation of a central 2-deoxystreptamine (2-DOS) core with two different amino-sugar donors. The key challenge lies in the stereoselective formation of the α-glycosidic linkages.[3]

The following protocol is a synthesized representation of the steps involved in the total synthesis of Bekanamycin. This process requires advanced organic synthesis techniques and careful control of reaction conditions.

Step 1: Preparation of the Glycosyl Acceptor (Protected 2-Deoxystreptamine)

The synthesis begins with the preparation of a suitably protected 2-deoxystreptamine derivative to allow for selective glycosylation at the C4 and C6 positions. This typically involves a series of protection and deprotection steps to differentiate the hydroxyl groups.

Step 2: First Glycosylation

The protected 2-deoxystreptamine acceptor is then coupled with the first protected amino-sugar donor. The reaction conditions are optimized to ensure the formation of the desired α-glycosidic bond.

Step 3: Deprotection and Second Glycosylation

Following the first glycosylation, a selective deprotection step exposes the second hydroxyl group for the subsequent glycosylation reaction. The second protected amino-sugar donor is then introduced under carefully controlled conditions to form the second α-glycosidic linkage.

Step 4: Global Deprotection

Once the trisaccharide core is assembled, a global deprotection step is carried out to remove all protecting groups from the amino and hydroxyl functionalities. This is often a multi-step process involving harsh conditions.

Step 5: Conversion to the Sulfate Salt

The final step involves the conversion of the free base of Bekanamycin to its sulfate salt to improve its stability and solubility in aqueous solutions. This is typically achieved by treating a solution of the free base with a stoichiometric amount of sulfuric acid, followed by precipitation or lyophilization.

Purification of this compound

Purification is a critical step to ensure the final product meets the high-purity requirements for research applications. The primary methods for purifying Bekanamycin from either a fermentation broth or a synthetic reaction mixture are ion-exchange chromatography and reverse-phase chromatography.

When produced by fermentation, Bekanamycin is present in a complex mixture of cellular debris, media components, and other metabolites.[4]

Experimental Protocol:

-

Clarification: The fermentation broth is first clarified by centrifugation or filtration to remove cells and other particulate matter.[5]

-

Cation-Exchange Chromatography (Capture Step):

-

Resin: A strong cation-exchange resin (e.g., sulfopropyl-based) is used.

-

Loading: The clarified broth, adjusted to a slightly acidic pH, is loaded onto the column. Bekanamycin, being basic, will bind to the negatively charged resin.

-

Washing: The column is washed with a low-ionic-strength buffer to remove unbound impurities.

-

Elution: Bekanamycin is eluted using a buffer with a high salt concentration or a higher pH.

-

-

Anion-Exchange Chromatography (Polishing Step):

-

Resin: A weak anion-exchange resin can be used to remove remaining negatively charged impurities.

-

Conditions: The eluate from the cation-exchange step is adjusted to a basic pH and passed through the anion-exchange column. Bekanamycin will be in the flow-through fraction.

-

-

Desalting and Concentration: The purified Bekanamycin solution is desalted using techniques like diafiltration or size-exclusion chromatography and then concentrated.

-

Crystallization/Lyophilization: The concentrated solution is then either crystallized or lyophilized to obtain the final product as the sulfate salt.

Purification of synthetically derived Bekanamycin involves separating the final product from unreacted starting materials, reagents, and side products.

Experimental Protocol:

-

Initial Extraction: The crude reaction mixture is first subjected to a liquid-liquid extraction to remove nonpolar impurities.

-

Ion-Exchange Chromatography: Similar to the purification from fermentation, cation-exchange chromatography is a key step to isolate the basic Bekanamycin molecule.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is often employed as a final polishing step.

-

Column: A C18 column is typically used.[6]

-

Mobile Phase: An aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is used. A gradient elution is often necessary to achieve good separation.[6]

-

Detection: Since Bekanamycin lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization.[7]

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ |

| Molecular Weight | 581.59 g/mol [8] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Table 2: Representative Yields for Synthetic Steps

| Step | Description | Reported Yield |

| 1 | First Glycosylation | 50-70% |

| 2 | Second Glycosylation | 60-80% |

| 3 | Global Deprotection | 40-60% |

| Overall | Total Synthesis | ~10-20% |

Note: Yields are highly dependent on the specific protecting groups and reaction conditions used and can vary significantly.

Table 3: Purification Performance

| Purification Step | Typical Purity | Typical Recovery |

| Cation-Exchange (Capture) | 70-85% | 80-95% |

| Anion-Exchange (Polishing) | >90% | >90% |

| RP-HPLC (High Purity) | >98% | 70-85% |

Quality Control

The purity of the final this compound product should be assessed using appropriate analytical techniques.

Analytical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M disodium tetraborate, pH 9.0) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like sodium octanesulfonate may be added.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 205 nm or ELSD.[6]

-

Purity Specification: For research grade, purity should be >98%.[1]

Conclusion

The synthesis and purification of this compound are challenging but achievable processes for obtaining high-quality material for research. The total synthesis requires expertise in carbohydrate chemistry and multi-step organic synthesis. Purification from either fermentation or synthesis relies on a combination of chromatographic techniques, with ion-exchange and reverse-phase chromatography being the most critical. Careful execution of these protocols and rigorous quality control are essential for ensuring the reliability of research outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Total Synthesis of Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 6. japsonline.com [japsonline.com]

- 7. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bekanamycin Sulfate: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of bekanamycin sulfate, focusing on its solubility and stability in aqueous solutions. The information presented herein is intended to support research, formulation development, and analytical activities involving this important aminoglycoside antibiotic.

Solubility Profile

This compound exhibits high aqueous solubility, a characteristic feature of aminoglycoside antibiotics.[1] This property is crucial for the preparation of stock solutions and parenteral formulations. Conversely, it is practically insoluble in common organic solvents.[1]

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. It is important to note that while some sources refer to kanamycin sulfate, bekanamycin (kanamycin B) is a major component of some kanamycin complexes and shares similar solubility characteristics.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | 50 mg/mL[2][3][4] - 100 mg/mL[5] | Highly soluble, forming a clear, colorless solution.[1] Sonication or gentle warming can assist in dissolving higher concentrations.[1][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble to insoluble[1][6] | Not a recommended solvent for creating primary stock solutions. |

| Ethanol | Practically insoluble[1] | --- |

| Acetone | Practically insoluble[1] | --- |

| Chloroform | Practically insoluble[1] | --- |

| Ether | Practically insoluble[1] | --- |

| Ethyl Acetate | Practically insoluble[1] | --- |

Factors Influencing Solubility

The dissolution of this compound in aqueous media can be influenced by several factors, as depicted in the diagram below. The pH of a 1% aqueous solution of this compound typically ranges from 6.5 to 8.5.[1]

Caption: Key factors influencing the solubility of this compound in aqueous solutions.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is critical for ensuring its potency and safety in experimental and clinical applications. Stability is primarily influenced by temperature and pH.

Temperature-Dependent Stability

Aqueous solutions of this compound exhibit good stability under appropriate storage conditions. To prevent degradation and loss of activity, adherence to recommended temperatures is essential. Repeated freeze-thaw cycles should be avoided by storing aliquoted solutions.[1]

Table 2: Stability of this compound Aqueous Solutions at Various Temperatures

| Storage Temperature | Duration | Stability Notes |

| 37°C | ~5 days | Suitable for short-term experimental use.[1][7] |

| 2-8°C | Several weeks | Recommended for short to medium-term storage.[1][4][7] |

| -20°C | 1 to 6 months | Suitable for long-term storage.[1][2][5][8] |

| -80°C | Up to 6 months | Recommended for extended long-term storage.[1][5] |

pH-Dependent Activity

The antibacterial activity of aminoglycosides, including bekanamycin, is pH-dependent. The potency is generally enhanced in neutral to slightly alkaline environments and is reduced in acidic conditions.[9] This is attributed to the protonation state of the amino groups on the molecule; at acidic pH, the increased positive charge is thought to hinder the transport of the antibiotic across the bacterial cell membrane.[9]

Caption: Influence of pH on the protonation state and antibacterial activity of bekanamycin.

Experimental Protocols

This section outlines standardized methodologies for the determination of solubility and the assessment of stability for this compound in aqueous solutions.

Protocol for Preparation of Aqueous Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Aseptically transfer the powder to a sterile container. Add the required volume of sterile, purified water (e.g., Water for Injection or equivalent) to achieve the target concentration (e.g., 50 mg/mL).[1][2]

-

Mixing: Tightly cap the container and vortex or stir until the powder is completely dissolved. The resulting solution should be clear and colorless.[1] For high concentrations, brief sonication in a water bath may be applied.[1][5]

-

Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a final sterile container.[1]

-

Storage: Use the solution immediately or, for storage, dispense aliquots into sterile cryovials. Store at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.[1][2][5]

Protocol for Stability Testing

A comprehensive stability study involves subjecting the drug solution to various environmental conditions over time and assessing its physical and chemical integrity. The following workflow outlines a typical stability study for a this compound aqueous solution.

Caption: General experimental workflow for a stability study of this compound.

Analytical Methods for Stability Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the concentration of this compound and detecting potential degradation products.[10][11][12] Methods often employ reversed-phase columns with specific mobile phases and detectors like Evaporative Light Scattering (ELSD) or mass spectrometry (MS), as aminoglycosides lack a strong UV chromophore.[10][12]

-

Microbiological Assay: Potency can be determined by assessing the inhibitory activity of the solution against a susceptible bacterial strain, such as Escherichia coli.[13] This provides a measure of the biological activity of the antibiotic.

-

Thin-Layer Chromatography (TLC)-Contact Bioautography: A method used for the identification and semi-quantitative analysis of the active antibiotic based on its inhibitory effect on a test organism.[13]

-

Spectrophotometry: Colorimetric methods, such as those using eosin or vanillin reagents, can be developed for the quantitative determination of this compound.[14]

Conclusion

This compound is a water-soluble aminoglycoside with well-defined stability characteristics. Its high solubility in aqueous media facilitates the preparation of concentrated solutions for various research and pharmaceutical applications. The stability of these solutions is temperature-dependent, with long-term stability achieved under frozen conditions. Furthermore, the biological activity is influenced by pH, with optimal performance in neutral to alkaline conditions. The protocols and data presented in this guide serve as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design, formulation, and analytical testing.

References

- 1. benchchem.com [benchchem.com]

- 2. ubpbio.com [ubpbio.com]

- 3. Kanamycin sulfate mixture of Kanamycin A (main component) and Kanamycin B and C 70560-51-9 [sigmaaldrich.com]

- 4. khimexpert.com [khimexpert.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Kanamycin Sulfate, Sterile-Filtered Aqueous Solution, Cell Culture Tested CAS 25389-94-0 | 402412 [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. Determination of Kanamycin by High Performance Liquid Chromatography [ouci.dntb.gov.ua]

- 12. agilent.com [agilent.com]

- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 14. researchgate.net [researchgate.net]

Molecular Basis of Bekanamycin Action on Bacterial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, exerts its potent bactericidal activity by targeting the intricate machinery of bacterial protein synthesis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning bekanamycin's action, from its interaction with the ribosomal target to the downstream cellular consequences and bacterial resistance strategies. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of bekanamycin is the bacterial 70S ribosome, specifically the 30S small subunit.[2][3] By binding to a specific site on the 16S ribosomal RNA (rRNA), bekanamycin disrupts protein synthesis through a multi-faceted mechanism involving inhibition of translation initiation, induction of mRNA misreading, and blockade of ribosomal translocation.

Binding to the 16S rRNA A-Site

Bekanamycin binds with high affinity to the A-site (aminoacyl-tRNA acceptor site) on the 16S rRNA of the 30S ribosomal subunit.[4][5] This interaction is primarily mediated by hydrogen bonds between the amino and hydroxyl groups of the bekanamycin molecule and specific nucleotides of the rRNA, particularly within helix 44 (h44).[5][6] The binding of bekanamycin stabilizes a conformation of the A-site that is prone to errors in codon-anticodon recognition.[7]

Interference with Protein Synthesis

Bekanamycin's interaction with the ribosomal A-site leads to several critical disruptions in the translation process:

-

Inhibition of Initiation: By binding to the 30S subunit, bekanamycin can interfere with the proper formation of the translation initiation complex, which consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors.[8][9] This interference prevents the assembly of a functional 70S ribosome, thereby halting the commencement of protein synthesis.

-

Induction of mRNA Misreading: A hallmark of aminoglycoside action is the induction of misreading of the mRNA template.[2][7] Bekanamycin's binding to the A-site decreases the decoding fidelity, causing the ribosome to accept near-cognate aminoacyl-tRNAs instead of the correct cognate ones.[7][10] This leads to the synthesis of non-functional or toxic proteins with incorrect amino acid sequences.[2] This mistranslation is a key contributor to the bactericidal effect of bekanamycin.[10]

-

Inhibition of Translocation: Bekanamycin also impedes the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[2][11][12] This inhibition traps the ribosome in a pre-translocation state, preventing the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl site) and halting further polypeptide chain elongation.[2]

Quantitative Data on Bekanamycin Activity

The following tables summarize key quantitative data related to the antibacterial activity and biochemical interactions of bekanamycin.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bekanamycin

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 4.5 | [13] |

| Staphylococcus aureus | ATCC 29213 | 3.5 | [13] |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | [14] |

Table 2: Binding Affinity and Inhibition Constants

| Parameter | Value | Target/System | Reference |

| Dissociation Constant (Kd) | ~1-2 µM (weaker complex) | 16S rRNA A-site model | [3] |

| Inhibitory Constant (KI) for Arbekacin (a related aminoglycoside) | 125 nM | E. coli in vitro translation | [15] |

Table 3: Kinetic Parameters of Bekanamycin (Kanamycin B) Acetylation by Aminoglycoside 3-N-Acetyltransferase (AAC(3)-XI)

| Substrate | Km (µM) | Reference |

| Kanamycin B | 13 ± 2 | [2] |

Bacterial Resistance to Bekanamycin

Bacteria have evolved several mechanisms to counteract the effects of bekanamycin and other aminoglycosides. These resistance strategies can be broadly categorized as enzymatic modification of the drug, alteration of the ribosomal target, and active efflux of the antibiotic.[16][17]

Table 4: Impact of Aminoglycoside Acetyltransferase AAC(6')-Im on Bekanamycin (Kanamycin B) MIC

| Strain | MIC (µg/mL) | Fold Increase in MIC | Reference |

| E. coli JM83 | 1 | - | [18] |

| E. coli JM83 expressing AAC(6')-Im | 128 | 128 | [18] |

Enzymatic Modification

The most prevalent mechanism of resistance is the enzymatic modification of bekanamycin by aminoglycoside-modifying enzymes (AMEs).[16] These enzymes, often encoded on mobile genetic elements like plasmids, chemically alter the antibiotic, thereby reducing its affinity for the ribosomal target. The main classes of AMEs that inactivate bekanamycin are:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to specific amino groups on the bekanamycin molecule.[16][19]

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to hydroxyl groups on the antibiotic.[19]

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide monophosphate (usually AMP) from a nucleoside triphosphate to a hydroxyl group on bekanamycin.[19]

Ribosomal Alterations

Mutations in the 16S rRNA gene or in genes encoding ribosomal proteins can alter the structure of the bekanamycin binding site, leading to reduced drug affinity and consequently, resistance.[15][16] Additionally, enzymatic modification of the ribosome itself, such as methylation of the 16S rRNA by specific methyltransferases, can also confer high-level resistance to aminoglycosides.[20]

Efflux Pumps

Some bacteria possess efflux pumps that actively transport bekanamycin out of the cell, preventing it from reaching its intracellular target, the ribosome.[16] This mechanism contributes to intrinsic and acquired resistance in various bacterial species.

Downstream Cellular Effects: Oxidative Stress and Envelope Stress Response

The accumulation of mistranslated and misfolded proteins resulting from bekanamycin action triggers downstream cellular stress responses, contributing to its bactericidal activity.

Induction of Oxidative Stress

The production of aberrant proteins, particularly membrane proteins, can disrupt cellular respiration and lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[6][10] This induction of oxidative stress damages cellular components like DNA, lipids, and proteins, ultimately contributing to cell death.[6]

Activation of the CpxA/CpxR Two-Component System

The accumulation of misfolded proteins in the bacterial envelope is a major stress signal that activates the CpxA/CpxR two-component system.[4][17] CpxA is a sensor kinase located in the inner membrane that detects envelope stress, while CpxR is a cytoplasmic response regulator.[4] Upon sensing misfolded proteins, CpxA autophosphorylates and then transfers the phosphate group to CpxR.[4] Phosphorylated CpxR (CpxR-P) then acts as a transcriptional regulator, upregulating the expression of genes involved in protein folding and degradation, such as chaperones and proteases, in an attempt to mitigate the cellular damage.[4][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the molecular basis of bekanamycin's action.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method.[12][21]

Protocol:

-

Preparation of Bekanamycin Stock Solution: Prepare a sterile stock solution of bekanamycin sulfate in water.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bekanamycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the bekanamycin dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of bekanamycin that completely inhibits visible bacterial growth.

Purification of 30S Ribosomal Subunits

Method: Sucrose density gradient centrifugation.[15][16][18]

Protocol:

-

Cell Lysis: Grow bacterial cells (e.g., E. coli) to mid-log phase, harvest by centrifugation, and resuspend in a suitable lysis buffer. Lyse the cells by sonication or French press.

-

Isolation of Crude Ribosomes: Centrifuge the cell lysate to remove cell debris. Layer the supernatant onto a sucrose cushion and centrifuge at high speed to pellet the crude ribosomes (70S).

-

Dissociation of 70S Ribosomes: Resuspend the 70S ribosome pellet in a low-magnesium dissociation buffer to separate the 30S and 50S subunits.

-

Sucrose Gradient Centrifugation: Layer the dissociated ribosome solution onto a 10-30% sucrose density gradient. Centrifuge at high speed for several hours.

-

Fraction Collection: Carefully collect fractions from the gradient.

-

Analysis: Analyze the fractions by measuring the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits. Pool the fractions containing the 30S subunits.

-

Concentration and Storage: Concentrate the purified 30S subunits and store them in an appropriate storage buffer at -80°C.

In Vitro Translation Inhibition Assay

Method: Cell-free protein synthesis system.[5][10][22]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing all the necessary components for in vitro translation, including a cell-free extract (e.g., E. coli S30 extract) or a reconstituted system (PURE system), an energy source (ATP, GTP), amino acids, and a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Addition of Bekanamycin: Add varying concentrations of bekanamycin to the reaction mixtures. Include a control reaction without the antibiotic.

-

Incubation: Incubate the reactions at 37°C for a specified time to allow for protein synthesis.

-

Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized in each reaction. For luciferase, this can be done by measuring luminescence after adding the substrate. For GFP, fluorescence can be measured.

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the logarithm of the bekanamycin concentration. Determine the IC50 value, which is the concentration of bekanamycin that inhibits protein synthesis by 50%.

Ribosome Binding Assay

Method: Nitrocellulose filter binding assay.[8][23]

Protocol:

-

Radiolabeling of Bekanamycin (optional but common): Prepare radiolabeled bekanamycin (e.g., with ³H or ¹⁴C) to facilitate detection.

-

Binding Reaction: In a small volume, incubate purified 30S ribosomal subunits with varying concentrations of radiolabeled bekanamycin in a suitable binding buffer.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at an appropriate temperature (e.g., 37°C) for a specific time.

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound bekanamycin will be retained on the filter, while unbound bekanamycin will pass through.

-

Washing: Wash the filter with cold binding buffer to remove any non-specifically bound bekanamycin.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound bekanamycin against the concentration of bekanamycin. From this data, the dissociation constant (Kd) can be determined.

Visualizations

Mechanism of Action of Bekanamycin

Caption: Molecular mechanism of bekanamycin action on the bacterial ribosome.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Bekanamycin-Induced Stress Response Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. AAC(3)-XI, a New Aminoglycoside 3-N-Acetyltransferase from Corynebacterium striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Detection and Target Gene Induction by the CpxRA Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Escherichia coli CpxA-CpxR Envelope Stress Response System Regulates Expression of the Porins OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 9. usbio.net [usbio.net]

- 10. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics and quantitative contribution of the aminoglycoside 6′-N-acetyltransferase type Ib to amikacin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

- 14. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The kinetic mechanism of kanamycin acetyltransferase derived from the use of alternative antibiotics and coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systematic Identification of CpxRA-Regulated Genes and Their Roles in Escherichia coli Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The CpxRA Signal Transduction System of Escherichia coli: Growth-Related Autoactivation and Control of Unanticipated Target Operons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformational Response of 30S-bound IF3 to A-Site Binders Streptomycin and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Substrate specificities and structure-activity relationships for acylation of antibiotics catalyzed by kanamycin acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

Bekanamycin Sulfate: A Technical Guide for Mycobacteria Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bekanamycin sulfate and its applications in the field of mycobacterial research. Bekanamycin, an aminoglycoside antibiotic, is a crucial agent in the study and treatment of mycobacterial infections, particularly those caused by drug-resistant strains. This document details its mechanism of action, antimicrobial spectrum, and the molecular basis of resistance. Furthermore, it provides standardized experimental protocols for its evaluation in a laboratory setting.

Introduction to this compound

Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus and is a component of the kanamycin A complex.[1] As a sulfate salt, it offers enhanced stability and solubility, making it well-suited for research and clinical applications.[1] Its primary role in mycobacterial research is as a second-line agent against Mycobacterium tuberculosis, especially in cases of multidrug-resistant tuberculosis (MDR-TB).[1] It also exhibits activity against a variety of nontuberculous mycobacteria (NTM).[1]

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting protein synthesis in mycobacteria.[1][2] The antibiotic irreversibly binds to the 30S ribosomal subunit of the mycobacterial ribosome.[1][2] This binding event disrupts protein synthesis through several key mechanisms:

-

Interference with the Initiation Complex: Bekanamycin hinders the formation of the initiation complex, a critical first step in protein synthesis.[2][3]

-